4-(4-fluorophenyl)piperidine-1-carbonyl chloride
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Overview
Description
4-(4-fluorophenyl)piperidine-1-carbonyl chloride is a chemical compound with the molecular formula C12H13ClFNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a fluorophenyl group attached to the piperidine ring, which is further connected to a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(4-fluorophenyl)piperidine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:
4-(4-fluorophenyl)piperidine+COCl2→4-(4-fluorophenyl)piperidine-1-carbonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and stringent safety protocols to handle phosgene. The process typically includes steps such as:
- Preparation of 4-(4-fluorophenyl)piperidine.
- Introduction of phosgene gas under controlled temperature and pressure.
- Purification of the resulting product to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)piperidine-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 4-(4-fluorophenyl)piperidine and hydrochloric acid.
Common Reagents and Conditions
Amines: React with the carbonyl chloride group to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water or Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
4-(4-fluorophenyl)piperidine: Formed from hydrolysis.
Scientific Research Applications
4-(4-fluorophenyl)piperidine-1-carbonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)piperidine-1-carbonyl chloride depends on its specific application. In general, the compound can act as an acylating agent, transferring its carbonyl chloride group to nucleophilic targets. This reactivity is exploited in the synthesis of various derivatives, where the compound modifies the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperidine-1-carbonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(4-bromophenyl)piperidine-1-carbonyl chloride: Similar structure but with a bromine atom instead of fluorine.
4-(4-methylphenyl)piperidine-1-carbonyl chloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
4-(4-fluorophenyl)piperidine-1-carbonyl chloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
CAS No. |
2648941-47-1 |
---|---|
Molecular Formula |
C12H13ClFNO |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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